molecular formula C21H20ClN3O2 B2469749 N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251622-46-4

N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B2469749
CAS No.: 1251622-46-4
M. Wt: 381.86
InChI Key: AEJVGJVKFBCLRN-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b][1,6]naphthyridine acetamide class, characterized by a tetracyclic core (10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl) linked to an acetamide group substituted with a 3-chloro-2-methylphenyl moiety. The 10-oxo group contributes to hydrogen-bonding capabilities, while the chloro and methyl substituents influence electronic and steric properties.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-16(22)6-4-8-17(13)24-20(26)12-25-10-9-19-15(11-25)21(27)14-5-2-3-7-18(14)23-19/h2-8H,9-12H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJVGJVKFBCLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following:

  • Molecular Formula : C₂₃H₁₈ClN₃O₂
  • Molecular Weight : Approximately 435.9 g/mol
  • Key Functional Groups : Chloro-substituted aromatic ring, naphthyridine moiety, and acetamide group.

The structural complexity suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A series of naphthyridine derivatives were synthesized and tested against various cancer cell lines. Notably, certain derivatives showed IC50 values in the low micromolar range (e.g., 0.41 μM against MIAPaCa cells) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related naphthyridine derivatives have demonstrated:

  • In Vitro Antibacterial Activity : Several synthesized compounds exhibited moderate to good antibacterial activity against various microbial strains .

Anti-inflammatory Effects

The presence of specific functional groups in the compound may confer anti-inflammatory properties. Research on related compounds has shown:

  • Cytokine Modulation : Certain naphthyridine derivatives have been reported to downregulate pro-inflammatory cytokines, indicating potential for treating inflammatory diseases .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Key areas of focus include:

  • Target Interaction Studies : The compound likely interacts with various biological targets due to its structural features. For example:
    • DNA Gyrase Inhibition : Molecular docking studies suggest that naphthyridine derivatives may share structural compatibility with DNA gyrase B .
    • Enzyme Inhibition : Similar compounds have shown activity as acetylcholinesterase inhibitors, which could be relevant for neurological applications .

Case Study 1: Anticancer Efficacy

A study evaluated a series of naphthyridine derivatives for their cytotoxic effects on multiple tumor cell lines. Notably:

  • Compound 36 demonstrated an IC50 of 1.19 μM against PA-1 cancer cells.
  • The structure–activity relationship (SAR) analysis indicated that halogen substitutions significantly enhance cytotoxicity .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity:

  • A range of synthesized naphthyridine derivatives was tested using the agar dilution method.
  • Results indicated several compounds with effective antibacterial activity against common pathogens .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents (R1, R2) Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzo[b][1,6]naphthyridine R1: 3-chloro-2-methylphenyl 10-oxo, acetamide ~423.89*
2-(6,7-dimethyl-10-oxo-...-yl)-N-(4-methylphenyl)acetamide Benzo[b][1,6]naphthyridine R1: 4-methylphenyl; R2: 6,7-dimethyl 10-oxo, acetamide ~409.45
N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-...-yl)acetamide Benzo[b][1,6]naphthyridine R1: 5-chloro-2-methoxyphenyl Morpholine-4-carbonyl, acetamide ~508.98
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone R1: 3,4-dichlorophenyl Pyrazolone, acetamide 387.27
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinethione R1: 2,3-dichlorophenyl Pyrimidinethione, thioacetamide 344.21

*Calculated based on formula C₂₁H₂₀ClN₃O₂.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s acetamide group likely forms N–H···O hydrogen bonds, similar to the R²²(10) dimer patterns observed in pyrazolone acetamide derivatives . The 10-oxo group may enhance intermolecular interactions compared to morpholine-carbonyl analogs, which introduce additional polarity .
  • Crystal Packing : Substituent steric effects (e.g., 3-chloro-2-methylphenyl vs. 4-methylphenyl in ) influence dihedral angles between aromatic rings and amide groups. For example, dichlorophenyl analogs exhibit dihedral angles of 54.8–77.5°, suggesting conformational flexibility .
  • Solubility : The morpholine-4-carbonyl group in improves aqueous solubility compared to the target compound’s chloro-methylphenyl group, which is more lipophilic.

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